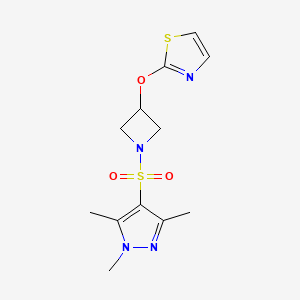
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, a sulfonyl group, and an azetidine ring. Pyrazole is a heterocyclic aromatic organic compound, while thiazole is a heterocycle containing both sulfur and nitrogen . Azetidine is a saturated heterocycle, and a sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings are aromatic and planar, while the azetidine ring is saturated and non-aromatic . The sulfonyl group is polar and may participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfonyl group could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Antimicrobial Applications
A number of studies have demonstrated the antimicrobial potential of compounds containing sulfonamido moieties and thiazole derivatives. For instance, derivatives have been synthesized for evaluation as antibacterial agents, showing high activity against various bacterial strains. Novel sulfone-linked bis heterocycles, including pyrazolines with thiadiazoles and oxadiazoles, have also been prepared and tested for their antimicrobial activities, with some compounds exhibiting pronounced activity (Azab, Youssef, & El-Bordany, 2013; Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Antidiabetic and Renoprotective Activities
Research into benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moieties has revealed compounds with significant antihyperglycemic and renoprotective activities. A study highlighted three compounds with remarkable anti-diabetic potency, while other derivatives showed significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).
Synthesis of Novel Therapeutic Agents
Compounds related to "2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole" have been utilized in the synthesis of novel therapeutic agents. For instance, derivatives have been evaluated for their potential as cyclooxygenase-2 (COX-2) inhibitors in the treatment of conditions such as rheumatoid arthritis and osteoarthritis, leading to the identification of celecoxib (Penning et al., 1997). Additionally, the microwave-assisted synthesis of novel azoles and azolopyrimidines with antimicrobial properties underscores the versatility of these compounds in developing treatments against bacterial and fungal infections (Gomha, Farghaly, Mabkhot, Zayed, & Mohamed, 2017).
Properties
IUPAC Name |
2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S2/c1-8-11(9(2)15(3)14-8)21(17,18)16-6-10(7-16)19-12-13-4-5-20-12/h4-5,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBVGHHRQHMXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2459047.png)
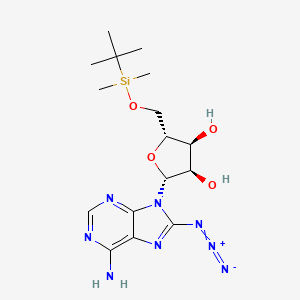
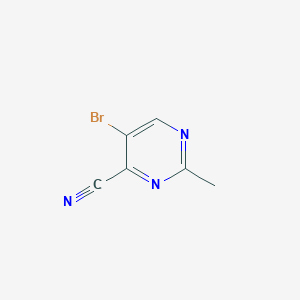
![5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2459052.png)
![[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B2459055.png)
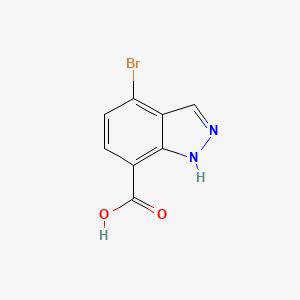
![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2459058.png)
![4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2459060.png)
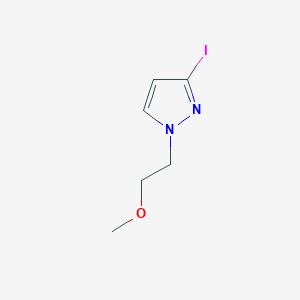
![N-(2,6-dimethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2459062.png)
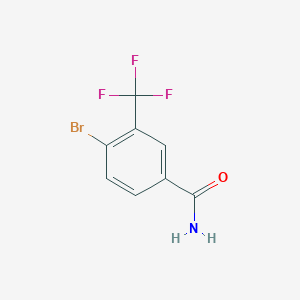
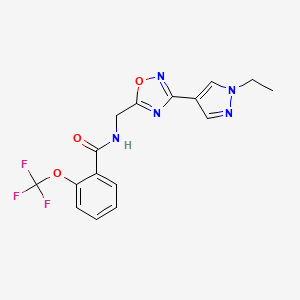
![Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B2459065.png)
![N-[(5-bromothien-2-yl)sulfonyl]valine](/img/structure/B2459069.png)
